
4,6-Cinnolinedithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Cinnolinedithiol is a heterocyclic compound with the molecular formula C8H6N2S2. It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of two thiol groups at the 4 and 6 positions of the cinnoline ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Cinnolinedithiol typically involves the functionalization of the cinnoline ring. One common method is the reaction of 4,6-dichlorocinnoline with thiourea, followed by hydrolysis to yield the dithiol compound. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts can also be adjusted to meet industrial standards for safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Cinnolinedithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4,6-cinnolinedisulfide.
Reduction: Formation of 4,6-dihydrocinnolinedithiol.
Substitution: Formation of various alkyl or acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4,6-Cinnolinedithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form strong bonds with metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,6-Cinnolinedithiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. This interaction can disrupt the normal function of these enzymes, leading to various biological effects. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diacetylresorcinol: Another compound with functional groups at the 4 and 6 positions, used in heterocyclic synthesis.
4,6,7-Substituted Quinazoline Derivatives: Known for their antiproliferative activities against cancer cells.
Uniqueness
4,6-Cinnolinedithiol is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity. Its ability to form strong bonds with metal ions and participate in redox reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
6959-57-5 |
|---|---|
Molekularformel |
C8H6N2S2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
6-sulfanyl-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H6N2S2/c11-5-1-2-7-6(3-5)8(12)4-9-10-7/h1-4,11H,(H,10,12) |
InChI-Schlüssel |
GUHCAUVWTGZWOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S)C(=S)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

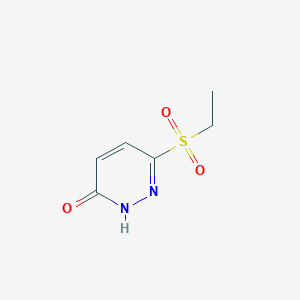

![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)


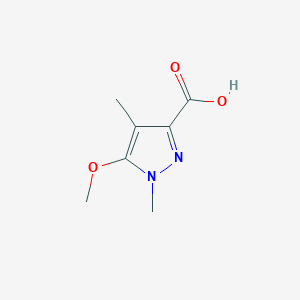
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
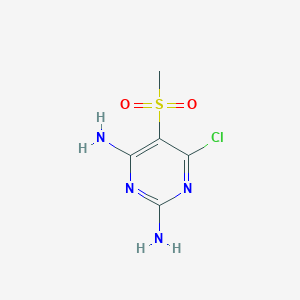
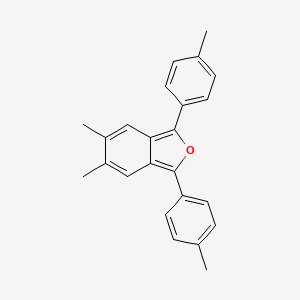
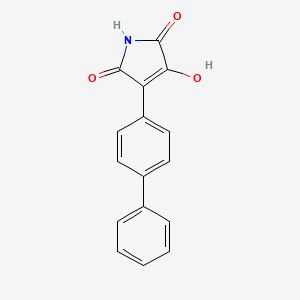
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)
